

DEPT-135 NMR Spectroscopy: A Technical Guide for Structural Elucidation

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Compound of Interest

Compound Name: S 135

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Abstract

Distortionless Enhancement by Polarization Transfer (DEPT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and routine one-dimensional NMR technique used to differentiate carbon atoms based on the number of attached protons. The DEPT-135 experiment, in particular, provides critical information for the structural elucidation of organic molecules by distinguishing between methyl (CH_3), methylene (CH_2), and methine (CH) groups. This is achieved by manipulating the phase of the carbon signals, where CH and CH_3 signals appear with a positive phase, and CH_2 signals exhibit a negative phase. Quaternary carbons, lacking directly attached protons, are not observed.[1][2] This guide provides an in-depth overview of the theoretical principles, experimental protocols, and data interpretation of DEPT-135 NMR, designed for professionals in chemical research and pharmaceutical development.

Core Principles of DEPT-135

The DEPT experiment is a pulse sequence that utilizes polarization transfer from the highly abundant and sensitive ^1H nuclei to the less sensitive ^{13}C nuclei.[3] This transfer significantly enhances the signal-to-noise ratio for protonated carbons compared to a standard ^{13}C NMR experiment, which relies on the much smaller Nuclear Overhauser Effect (NOE).[3]

The experiment's ingenuity lies in a final, variable-angle proton pulse (θ) that edits the resulting ^{13}C spectrum. The intensity and phase of a given ^{13}C signal are modulated as a function of this angle and the number of protons attached to that carbon. The DEPT-135 experiment uses a final proton pulse of $\theta = 135^\circ$. The outcome of this specific angle is the characteristic phase difference:

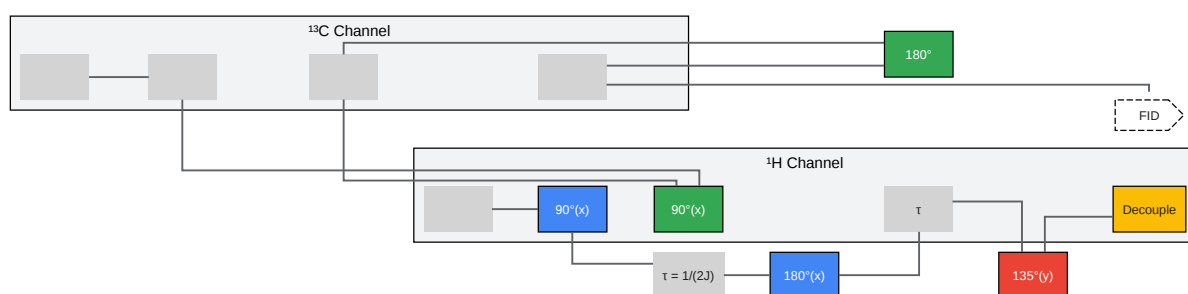
- CH (Methine): Positive signal
- CH_2 (Methylene): Negative signal
- CH_3 (Methyl): Positive signal
- C (Quaternary): No signal (absent from the spectrum)

This clear differentiation makes DEPT-135 an invaluable tool for assigning carbon resonances in a molecule's spectrum.

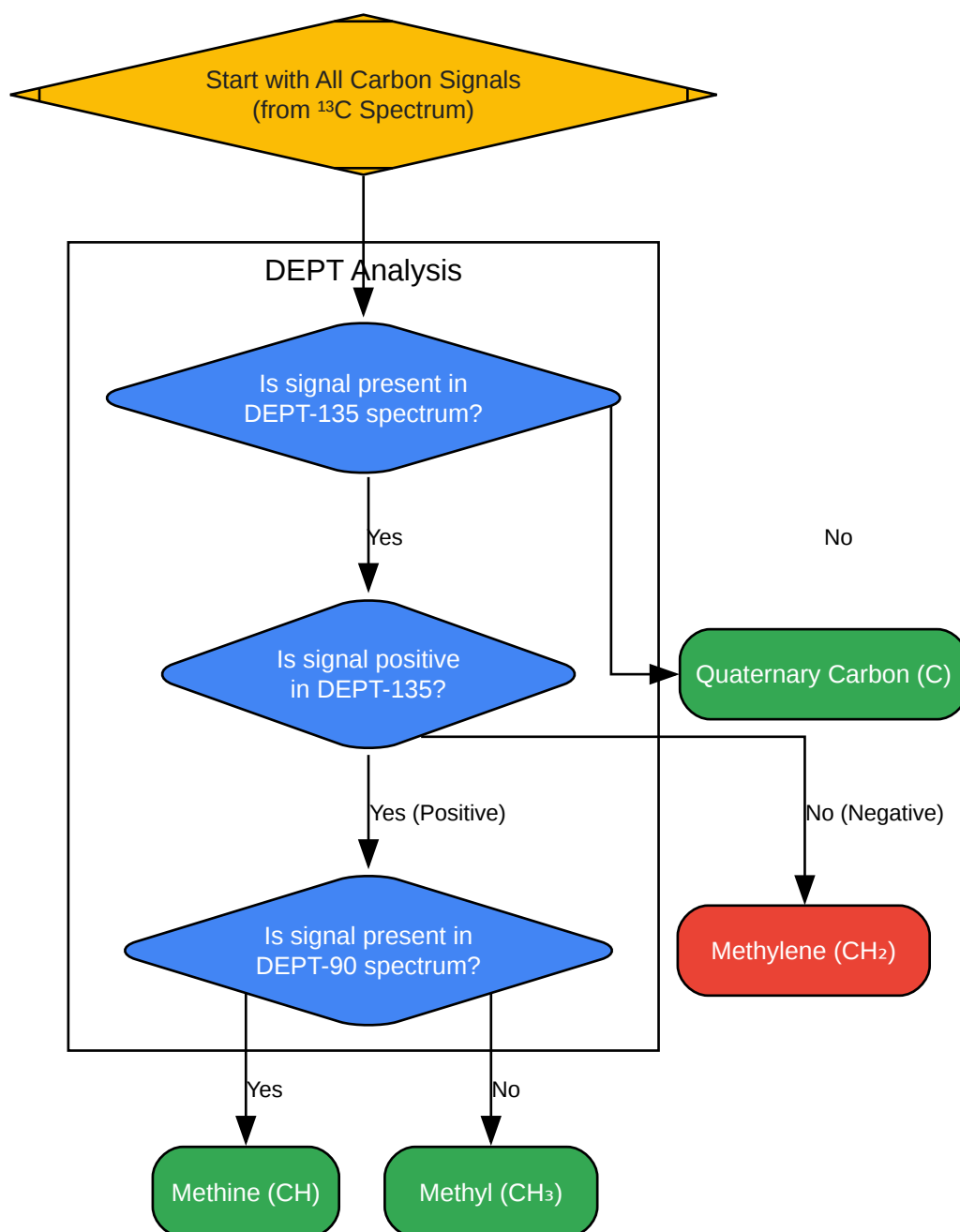
The DEPT-135 Pulse Sequence

The DEPT pulse sequence is a series of precisely timed radiofrequency (RF) pulses and delays applied to both the ^1H and ^{13}C channels. The central delay in the sequence (τ) is calibrated to the average one-bond carbon-proton coupling constant ($^1J_{\text{CH}}$) and is set to $\tau = 1 / (2 * ^1J_{\text{CH}})$. This delay is critical for the evolution of the spin system that allows for the spectral editing.

The logical flow of the pulse sequence is visualized below. It begins with a 90° proton pulse, followed by the crucial evolution delay (τ), simultaneous 180° pulses on both ^1H and ^{13}C channels, a second evolution delay, and finally the variable angle (135°) proton pulse and the 90° carbon pulse before signal acquisition.



Acquisition



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References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sc.edu [sc.edu]
- 3. DEPT: A tool for ^{13}C peak assignments — Nanalysis [nanalysis.com]
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